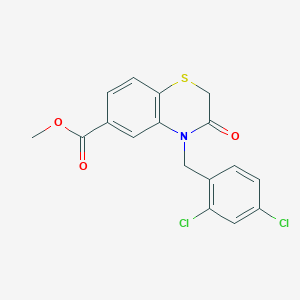
methyl 4-(2,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .
Synthesis Analysis
The method for preparing 2,4 dichlorobenzyl chloride mainly contains: 2, and 4-trichloro toluene dichloride hydrolysis method and 2,4 dichloro benzene formic acid and sulfur oxychloride . Dichlorobenzonitriles were prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with higher yield at much lower reaction temperature compared with ammoxidation .Chemical Reactions Analysis
2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in pH in cells .Physical and Chemical Properties Analysis
2,4-Dichlorobenzyl alcohol has a molar mass of 177.02 g·mol −1, a melting point of 57 to 60 °C (135 to 140 °F; 330 to 333 K), and a boiling point of 150 °C (302 °F; 423 K) 25 mmHg .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound has been explored in various synthetic and biological studies, demonstrating its versatility in medicinal chemistry. A novel series of biologically active derivatives were synthesized from methyl 4-(2,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, showcasing preliminary antibacterial and antioxidant activities (Zia-ur-Rehman et al., 2009). Another study focused on synthesizing tetrahydrobenzothienopyrimidine derivatives, further expanding the chemical utility of this compound (Abdalha et al., 2011).
Crystal Structure and Pharmacological Effects
Research into the crystal structure and pharmacological effects of related benzothiazine derivatives has revealed significant insights. The study of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate polymorphic forms demonstrated the influence of molecular and crystal structures on biological properties, providing a pathway for designing potent analgesic and anti-inflammatory agents (Ukrainets et al., 2018).
Crystallographic Analysis
Crystallographic studies have been essential in understanding the molecular arrangements and potential interactions of benzothiazine derivatives. For instance, (2Z)-4-benzyl-2-(2,4-dichlorobenzylidene)-2H-1,4-benzothiazin-3(4H)-one was analyzed for its structure, revealing intricate hydrogen bonding patterns and offering clues to its reactivity and potential biological activities (Sebbar et al., 2019).
Antioxidant and Antimicrobial Studies
Antioxidant and antimicrobial activities have also been a focus, with studies on N′-(substituted-2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides showing moderate to strong activities against various strains, indicating the potential for these compounds in therapeutic applications (Ahmad et al., 2012).
Synthesis Methodologies
Synthetic methodologies for related compounds, such as methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, have been developed to facilitate further research and potential drug development (Vidal et al., 2006).
Mecanismo De Acción
The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade . The antiseptic mechanism of action of dichlorobenzyl alcohol is not fully understood but it is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-[(2,4-dichlorophenyl)methyl]-3-oxo-1,4-benzothiazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-23-17(22)10-3-5-15-14(6-10)20(16(21)9-24-15)8-11-2-4-12(18)7-13(11)19/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBAEFQQDGXXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SCC(=O)N2CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
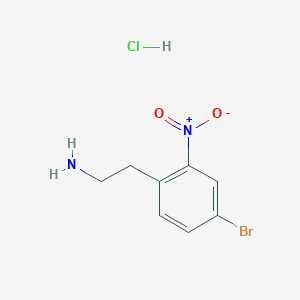
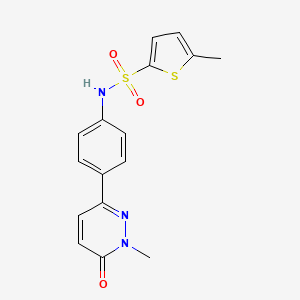
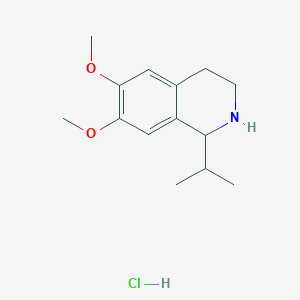
![N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2718413.png)
![(2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2718415.png)
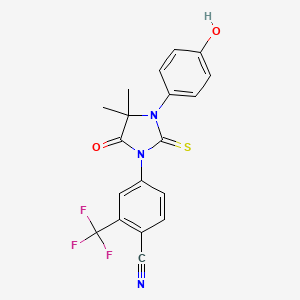
![N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE](/img/structure/B2718417.png)
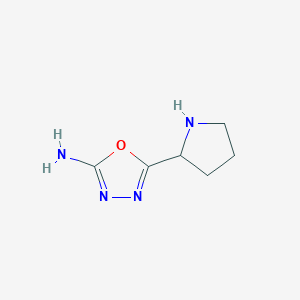

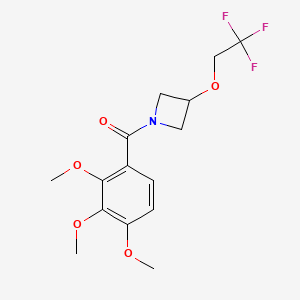
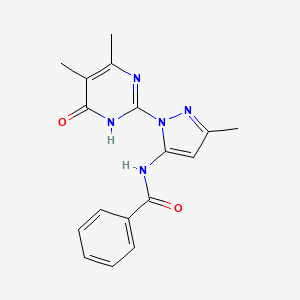
![2-(furan-2-yl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2718428.png)
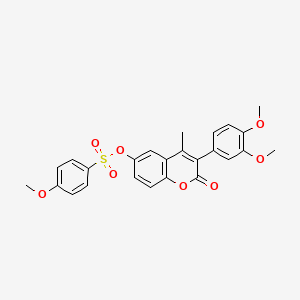
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2718431.png)
